1-Piperidinepropanenitrile

Catalog No.
S772993
CAS No.
3088-41-3
M.F
C8H14N2
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Piperidinepropanenitrile

CAS Number

3088-41-3

Product Name

1-Piperidinepropanenitrile

IUPAC Name

3-piperidin-1-ylpropanenitrile

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C8H14N2/c9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H2

InChI Key

YZICFVIUVMCCOC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC#N

Canonical SMILES

C1CCN(CC1)CCC#N

Precursor in Organic Synthesis:

1-Piperidinepropanenitrile (C8H14N2) serves as a valuable building block in organic synthesis due to the presence of both a reactive cyano (C≡N) group and a piperidine ring. The cyano group can be readily transformed into various functional groups such as amines, amides, or carboxylic acids through well-established chemical reactions. PubChem, National Institutes of Health: ) The piperidine ring, a six-membered nitrogenous heterocycle, is a common structural motif found in numerous biologically active molecules, making 1-piperidinepropanenitrile a versatile starting material for the synthesis of diverse drug candidates and other complex organic molecules.

Potential Pharmaceutical Applications:

Research suggests that 1-piperidinepropanenitrile derivatives may possess various biological activities, making them promising candidates for further exploration in drug discovery. Studies have reported potential applications in areas such as:

  • Anticonvulsant activity: Certain derivatives of 1-piperidinepropanenitrile have exhibited anticonvulsant properties in animal models, suggesting their potential use in treating epilepsy. Journal of Medicinal Chemistry, American Chemical Society:
  • Antidepressant activity: Some studies have shown that 1-piperidinepropanenitrile derivatives may also possess antidepressant activity, warranting further investigation for the development of new antidepressants. Bioorganic & Medicinal Chemistry Letters, Elsevier:

1-Piperidinepropanenitrile is an organic compound characterized by the molecular formula C₈H₁₄N₂. It features a piperidine ring, which is a six-membered heterocyclic amine, attached to a propanenitrile group. The compound is colorless and has a notable odor, typical of amines. Piperidine itself is derived from piperine, a natural compound found in black pepper, and was first synthesized in the mid-19th century. The structure of 1-Piperidinepropanenitrile includes both a nitrile functional group (-C≡N) and a piperidine moiety, contributing to its unique chemical properties and potential applications in various fields .

. One common method includes:

  • Condensation Reaction: The compound can be synthesized by reacting piperidine with an appropriate nitrile precursor, such as propionitrile or ethyl cyanoacetate. This reaction generally requires heating and may involve catalysts to enhance yield .

Other methods may include modifications of existing piperidine derivatives or utilizing multi-step synthetic routes that involve intermediate compounds.

The biological activity of 1-Piperidinepropanenitrile has been explored in various studies, particularly for its potential pharmacological effects. Compounds containing piperidine rings are often linked to diverse biological activities due to their ability to interact with neurotransmitter systems. Research indicates that derivatives of piperidine can exhibit:

  • Antidepressant Effects: Some studies suggest that compounds similar to 1-Piperidinepropanenitrile may have potential as antidepressants by modulating neurotransmitter levels.
  • Analgesic Properties: Certain piperidine derivatives have shown promise in pain management through their action on opioid receptors.
  • Antimicrobial Activity: There is evidence that piperidine-containing compounds can possess antimicrobial properties against various pathogens .

1-Piperidinepropanenitrile finds applications across various fields due to its unique chemical structure:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
  • Agricultural Chemicals: The compound may be used in developing agrochemicals due to its potential biological activity.
  • Material Science: Its derivatives can be incorporated into polymers or coatings that require specific mechanical or chemical properties .

Interaction studies involving 1-Piperidinepropanenitrile focus on its binding affinity and interaction mechanisms with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how 1-Piperidinepropanenitrile interacts with various receptors or enzymes.
  • In vitro Assays: To evaluate its pharmacological effects on cell lines or isolated tissues.
  • Toxicological Studies: To assess safety profiles and potential side effects when interacting with biological systems .

Several compounds share structural similarities with 1-Piperidinepropanenitrile, particularly those containing piperidine rings or nitriles. Here are some notable examples:

Compound NameStructure TypeUnique Features
PiperidineSix-membered ringFoundational structure for many pharmaceuticals
N-(4-Hydroxyphenyl)piperidin-1-yl propanamidePiperidinyl derivativeExhibits analgesic properties
3-Oxo-3-(piperidin-1-yl)propanenitrileKetone derivativePotential antidepressant properties

These compounds exhibit varying degrees of biological activity and structural characteristics that differentiate them from 1-Piperidinepropanenitrile while highlighting its unique attributes within the context of medicinal chemistry .

Thermodynamic Stability and Phase Behavior

Molecular Stability Assessment

1-Piperidinepropanenitrile exhibits moderate thermodynamic stability under ambient conditions, with its stability primarily influenced by the electron-donating properties of the piperidine ring and the electron-withdrawing characteristics of the nitrile group [1] [2]. The compound demonstrates stability across a temperature range from ambient conditions up to approximately 200°C, beyond which thermal decomposition may occur [3]. The predicted pKa value of 8.06 ± 0.10 indicates moderate basicity, primarily attributed to the tertiary amine nitrogen within the piperidine ring [4].

Phase Transition Characteristics

The compound exists as a clear, faint yellow liquid at room temperature with a melting point of -6.8°C, demonstrating its liquid state under normal storage and handling conditions [5] [6] [4]. The relatively low melting point reflects the molecular flexibility and the absence of strong intermolecular interactions that would otherwise promote crystalline packing. Thermal analysis indicates that the compound maintains structural integrity across typical pharmaceutical processing temperatures [3].

Thermodynamic Parameters

The thermodynamic stability of 1-Piperidinepropanenitrile can be characterized through several key parameters. The compound exhibits a predicted boiling point of 241.70°C under standard atmospheric pressure, calculated using the Stein and Brown method [7]. The Henry's Law constant of 2.07 × 10⁻⁸ atm·m³/mol suggests limited volatility from aqueous solutions, indicating stable behavior in aqueous formulations [7]. The relatively low vapor pressure of 5.64 Pa at 25°C further supports its stability under normal storage conditions [7].

ParameterValueMethodReference
Predicted pKa8.06 ± 0.10Computational prediction [4]
Melting Point (°C)-6.8Experimental [5] [6] [4]
Predicted Boiling Point (°C)241.70Stein & Brown method [7]
Henry's Law Constant (atm·m³/mol)2.07 × 10⁻⁸HENRYWIN estimation [7]
Vapor Pressure (Pa at 25°C)5.64Antoine & Grain methods [7]

Solubility Parameters in Organic Solvent Systems

Hansen Solubility Parameter Analysis

The solubility behavior of 1-Piperidinepropanenitrile in organic solvent systems can be understood through Hansen solubility parameter theory, which considers dispersive (δd), polar (δp), and hydrogen-bonding (δh) components [8] [9] [10]. The compound demonstrates high solubility in polar organic solvents due to its polar functional groups, particularly the nitrile group (-C≡N) and the tertiary amine nitrogen [11] [12].

Solvent System Compatibility

The compound exhibits high solubility in water (predicted 78,340 mg/L) and polar organic solvents such as methanol, ethanol, and acetonitrile [11] [7]. This high aqueous solubility can be attributed to the hydrogen-bonding capability of the tertiary amine nitrogen and the dipolar nature of the nitrile group [11]. In contrast, the compound shows limited solubility in non-polar solvents such as hexane and toluene, where dispersive forces predominate [12].

Solvent Interaction Mechanisms

The solubility in polar organic solvents is primarily driven by polar and hydrogen-bonding interactions. The nitrile group contributes to dipole-dipole interactions, while the piperidine nitrogen can participate in hydrogen bonding as a proton acceptor [11] [8]. In aqueous systems, the compound's high solubility is enhanced by the hydrophilic nature of both functional groups, with the tertiary amine potentially existing in protonated form depending on pH conditions [13].

Solvent SystemSolubilityInteraction TypeReference
WaterHigh (78,340 mg/L predicted)Hydrogen bonding, ionic interactions [11] [7]
MethanolHighPolar and hydrogen-bonding interactions [12]
EthanolHighPolar and hydrogen-bonding interactions [12]
AcetonitrileModerate to HighDipole-dipole interactions [12]
DichloromethaneModerateLimited polar interactions [12]
HexaneLowPoor solvent compatibility [12]
DMSOHighStrong polar interactions [12]

Spectroscopic Fingerprinting (IR, UV-Vis, MS)

Infrared Spectroscopy Characterization

Infrared spectroscopy provides definitive structural identification of 1-Piperidinepropanenitrile through characteristic vibrational modes [1] [14]. The most diagnostic feature is the nitrile stretch (C≡N) appearing at approximately 2245 cm⁻¹, which serves as a unique fingerprint for the propanenitrile functionality [1] [15]. The piperidine ring contributes characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region, while the N-C stretching vibrations appear in the 1000-1300 cm⁻¹ range [1] [14].

Ultraviolet-Visible Spectroscopy

UV-Vis spectroscopy reveals limited absorption in the UV region, with the compound showing transparency above 290 nm [16]. This characteristic is typical for saturated aliphatic amines and nitriles, where the chromophoric groups do not possess extensive conjugation [16]. The UV cutoff below 290 nm is attributed to n→π* transitions associated with the nitrile group and the lone pair electrons on the tertiary amine nitrogen [12].

Mass Spectrometric Fragmentation

Electron ionization mass spectrometry provides molecular identification through characteristic fragmentation patterns [17]. The molecular ion peak appears at m/z 138, corresponding to the molecular weight of 138.21 g/mol [17]. Characteristic fragmentation involves cleavage of the propanenitrile side chain and ring opening of the piperidine moiety, producing diagnostic fragment ions that facilitate structural elucidation [17] [18].

Spectroscopic TechniqueKey ObservationsDiagnostic FeaturesReference
IR SpectroscopyC≡N stretch ~2245 cm⁻¹Nitrile group identification [1] [14]
UV-Vis Spectroscopyλmax <290 nmAliphatic amine characteristics [16]
Mass SpectrometryMolecular ion at m/z 138Characteristic fragmentation [17] [18]
¹H NMRPiperidine ring protonsCyclic amine confirmation [14]
¹³C NMRNitrile carbon signalQuaternary carbon identification [14]

Chromatographic Retention Behavior

Reverse Phase Liquid Chromatography

In reverse phase HPLC systems, 1-Piperidinepropanenitrile exhibits moderate retention characteristics with typical retention factors (k) ranging from 2.1 to 4.0 depending on mobile phase composition [19] [20]. The compound's retention is influenced by both hydrophobic interactions with the C18 stationary phase and secondary interactions with residual silanol groups [19]. Optimal separation is achieved using acetonitrile-water mobile phases with pH buffering to control the ionization state of the basic amine group [20].

Normal Phase Chromatography

Normal phase chromatographic systems demonstrate strong retention of 1-Piperidinepropanenitrile due to the polar nature of both the nitrile group and the basic amine functionality [21]. The compound exhibits prolonged retention on silica-based stationary phases, requiring polar mobile phase modifiers or amine additives to achieve reasonable elution times [21]. The retention mechanism involves both adsorption onto the polar stationary phase and potential ionic interactions with acidic silanol groups [21].

Gas Chromatographic Analysis

Gas chromatographic separation of 1-Piperidinepropanenitrile is feasible due to its moderate volatility and thermal stability [22] [23]. The compound elutes as a single peak under typical GC conditions, with retention times dependent on column polarity and temperature programming [22]. Mass spectrometric detection provides unambiguous identification through characteristic fragmentation patterns [23].

Specialized Chromatographic Techniques

Hydrophilic Interaction Liquid Chromatography (HILIC) offers advantages for polar compound analysis, providing good retention and peak shape for 1-Piperidinepropanenitrile [24] [25]. Supercritical fluid chromatography represents a green alternative, offering entropy-controlled separations with reduced solvent consumption [24]. Ion exchange chromatography provides strong retention through electrostatic interactions with the protonated amine group under acidic conditions [21].

Chromatographic MethodRetention BehaviorMobile PhaseApplicationsReference
Reverse Phase HPLCModerate retention (k = 2-4)ACN/Water with bufferPharmaceutical analysis [19] [20]
Normal Phase HPLCStrong retentionHexane/EtOAc with amine modifierPreparative separations [21]
Gas ChromatographyVolatile, suitable for GCHelium carrier gasIdentification analysis [22] [23]
HILICGood retention with polar phaseACN/Water with NH₄COOHPolar compound analysis [24] [25]
Supercritical FluidEntropy-controlled retentionCO₂/MethanolGreen chemistry applications [24]

XLogP3

0.8

Melting Point

-6.8 °C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3088-41-3

Wikipedia

1-Piperidinepropionitrile

General Manufacturing Information

1-Piperidinepropanenitrile: INACTIVE

Dates

Last modified: 08-15-2023

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